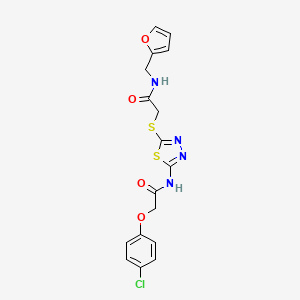

![molecular formula C10H15N3O B2844747 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2202367-44-8](/img/structure/B2844747.png)

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-4,6-dimethylpyrimidine” is a bioactive compound . It’s a pyrimidine derivative, which is a class of compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives is important in medicinal chemistry. The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . A specific synthesis method was reported for a closely related compound, where “2-amino-4,6-dimethylpyrimidine” was dissolved in ethanol .Molecular Structure Analysis

The molecular weight of “2-amino-4,6-dimethylpyrimidine” is 123.1558 . The IUPAC Standard InChI is InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3, (H2,7,8,9) .Chemical Reactions Analysis

There’s a discussion on the reaction mechanism of “2-amino-4,6-dimethylpyrimidine” as a nucleophile . It’s suggested that it can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .Physical And Chemical Properties Analysis

The boiling point of a related compound, “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid”, is 252-254 . The IUPAC name is “2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid” and the InChI code is "1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16)" .Applications De Recherche Scientifique

DNA Damage and Repair

Research has shown that cyclobutane pyrimidine dimers (CPDs), including those involving thymine or uracil, play a critical role in skin cancer development due to DNA damage. These dimers are studied through various spectroscopic methods. In a similar vein, the role of cyclobutane in the formation of DNA photoproducts induced by UV radiation has been extensively studied. These photoproducts, such as CPDs and pyrimidine (6-4) pyrimidone photoproducts, are major DNA lesions caused by UV light, leading to cytotoxic, mutagenic, and carcinogenic effects. Research has also focused on enzymes like DNA photolyase, which repairs DNA by breaking the cyclobutane ring of these dimers using visible light energy (Biointerface Research in Applied Chemistry, 2020).

Photochemical Studies

Studies have investigated the use of certain derivatives, like carprofen derivatives, as photosensitizers for thymine dimerization and photoproduct repair. These derivatives can photoinduce the formation of cyclobutane dimers through energy transfer mechanisms. Such research highlights the dual role of these compounds in DNA photosensitization, contributing to either DNA damage or repair under different conditions (ChemBioChem, 2007).

Structural and Conformational Studies

There have been structural studies on cyclobutane-based compounds, exploring their incorporation into peptides and assessing their rigidity and conformational properties. These studies are crucial for understanding the structural behavior of cyclobutane-containing compounds at a molecular level, which has implications in both synthetic chemistry and biological processes (The Journal of Organic Chemistry, 2005).

Photoenzymatic Repair Mechanisms

Research into the specific enzymes that repair UV-induced photoproducts, such as cyclobutane pyrimidine dimers, has been significant. This includes the discovery of new photoreactivating enzymes that specifically repair (6-4)photoproducts, a major class of DNA photoproducts. Understanding these enzymes' mechanisms and roles in DNA repair contributes to a broader understanding of cellular responses to UV damage (Nature, 1993).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the 2-amino-4,6-dimethylpyrimidine moiety can be deprotonated quite easily because the conjugated base is stabilized by resonance, and act as a nucleophile attacking aldehyde carbon . This suggests that the compound may interact with its targets through nucleophilic attack, leading to changes in the target’s structure and function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the potential nucleophilic activity of the compound, it may be involved in various biochemical reactions, particularly those involving aldehydes

Result of Action

Given the potential nucleophilic activity of the compound, it may induce structural and functional changes in its targets, potentially leading to altered cellular processes

Propriétés

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCPRVHFDAJBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCC2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2844664.png)

![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)